(R)-3-Chloro-piperidine hydrochloride

Anticancer agents Stereochemistry-activity relationships Pancreatic cancer research

Procure (R)-3-Chloro-piperidine hydrochloride (CAS 1354019-27-4) for stereochemistry-dependent oncology research. The (R)-enantiomer exhibits a 40-fold difference in cytotoxic potency (IC₅₀ 274 nM) against pancreatic cancer cells versus the (S)-form and is the sole enantiomer demonstrating active DNA cleavage in plasmid assays. Substituting with racemic or (S)-enantiomer mixtures will compromise experimental validity in DNA alkylation and structure-activity relationship (SAR) campaigns. This chiral building block is synthesized from D-proline, ensuring reliable ≥95% purity and well-characterized stereochemistry for lead optimization studies.

Molecular Formula C5H11Cl2N
Molecular Weight 156.05 g/mol
Cat. No. B7985489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Chloro-piperidine hydrochloride
Molecular FormulaC5H11Cl2N
Molecular Weight156.05 g/mol
Structural Identifiers
SMILESC1CC(CNC1)Cl.Cl
InChIInChI=1S/C5H10ClN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
InChIKeyJRYUBMVOWCUQBT-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Chloro-piperidine hydrochloride: Chiral Piperidine Hydrochloride for Anticancer Research


(R)-3-Chloro-piperidine hydrochloride is a chiral piperidine derivative bearing a chlorine atom at the 3-position of the six-membered heterocyclic ring, with the hydrochloride salt form (molecular formula C₅H₁₁Cl₂N, average mass 156.053 Da) providing enhanced water solubility and handling convenience . This compound belongs to the 3-chloropiperidine class, which has garnered significant attention as potential DNA-alkylating mustard-based anticancer agents due to their ability to form reactive aziridinium ion intermediates [1]. The (R)-enantiomer specifically exhibits distinct stereochemistry-dependent biological profiles compared to its (S)-counterpart and racemic mixtures, making precise chirality a critical selection criterion for medicinal chemistry and oncology research programs.

Why (R)-3-Chloro-piperidine hydrochloride Cannot Be Substituted with Racemic or (S)-Enantiomer


Stereochemistry fundamentally alters the biological performance of 3-chloropiperidines. In direct comparative assays, the (R)-enantiomer (l-1) exhibits an approximately 40-fold difference in cytotoxic potency (eudismic ratio) against pancreatic cancer cells relative to the (S)-enantiomer (d-1), with IC₅₀ values of 274 ± 170 nM versus 7 ± 2 nM, respectively [1]. Additionally, the two enantiomers display opposite profiles in DNA cleavage activity—(R)-enantiomer is active while (S)-enantiomer is completely inactive [1]—and differential passive membrane permeability in PAMPA assays [1]. These stereochemistry-dependent divergences mean that substituting (R)-3-Chloro-piperidine hydrochloride with its racemate or (S)-enantiomer would yield unpredictable and potentially invalid experimental results, compromising both mechanistic studies and structure-activity relationship (SAR) campaigns.

(R)-3-Chloro-piperidine hydrochloride: Quantitative Differentiation Evidence vs. (S)-Enantiomer and Racemates


Cytotoxic Potency: (R)-Enantiomer Exhibits 39-Fold Lower Potency Than (S)-Enantiomer Against Pancreatic Cancer Cells

In MTT cytotoxicity assays against the BxPC-3 pancreatic adenocarcinoma cell line, the (R)-enantiomer (l-1) exhibited an IC₅₀ of 274 ± 170 nM after 72-hour treatment, whereas the (S)-enantiomer (d-1) demonstrated an IC₅₀ of 7 ± 2 nM under identical conditions, representing a eudismic ratio of ~40 [1]. Both enantiomers performed markedly better than the clinical reference drug chlorambucil (IC₅₀ = 75,300 nM), confirming that chirality, not merely the 3-chloropiperidine scaffold, dictates the magnitude of cytotoxic effect [1].

Anticancer agents Stereochemistry-activity relationships Pancreatic cancer research

DNA Alkylation Activity: (R)-Enantiomer Actively Cleaves Plasmid DNA Whereas (S)-Enantiomer Is Inactive

In an electrophoretic plasmid DNA cleavage assay using supercoiled pBR322, the (R)-enantiomer (l-1) exhibited robust plasmid cleavage activity after 2 and 18 hours of incubation, while the (S)-enantiomer (d-1) demonstrated no detectable DNA cleavage even after prolonged incubation [1]. The (R)-enantiomer was also more active than the racemate (compound 1) in this assay [1].

DNA damage agents Alkylating agents Mechanism of action studies

Passive Membrane Permeability: (R)-Enantiomer Diffuses Faster Than (S)-Enantiomer in PAMPA Assay

In a parallel artificial membrane permeation assay (PAMPA) using a 1% L-α-phosphatidylcholine membrane, the (R)-enantiomer (l-1) demonstrated appreciably faster diffusion from the donor to acceptor compartment compared to the (S)-enantiomer (d-1) after 1 hour of incubation [1]. The authors attribute this differential permeability to stereoselective interactions with the chiral membrane component, suggesting that the (R)-enantiomer may exhibit distinct cellular uptake and distribution properties [1].

ADME properties Drug permeability Chiral recognition

Synthetic Accessibility: Enantiomerically Pure (R)-3-Chloropiperidine Obtained in High Yield and ≥95% Purity

The (R)-enantiomer of 3-chloropiperidine hydrochloride can be synthesized via a fast, affordable route starting from enantiomerically pure D-proline, yielding the final product in high yield with at least 95% purity as judged by NMR and elemental analysis [1]. This synthetic approach contrasts with resolution-based methods, which typically suffer from a theoretical maximum yield of 50% and require additional purification steps [1].

Chiral synthesis Medicinal chemistry building blocks Process chemistry

(R)-3-Chloro-piperidine hydrochloride: Targeted Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of Direct DNA Alkylation and Damage Response

The (R)-enantiomer is the stereoisomer of choice for investigating direct DNA alkylation mechanisms, as it actively cleaves supercoiled plasmid DNA in vitro while the (S)-enantiomer is completely inactive [1]. Researchers studying the formation of DNA adducts, induction of strand breaks, or downstream DNA damage response pathways should procure the (R)-enantiomer exclusively to ensure that observed effects stem from intended alkylating activity rather than alternative mechanisms.

Chirality-Dependent Cytotoxicity Profiling in Pancreatic Cancer Models

Given the 40-fold eudismic ratio between (R)- and (S)-enantiomers in BxPC-3 pancreatic cancer cells (IC₅₀: 274 ± 170 nM vs. 7 ± 2 nM) [1], the (R)-enantiomer serves as an essential comparator for stereochemistry-activity relationship (SAR) studies aimed at understanding how chirality modulates anticancer potency. Procurement of both enantiomers allows researchers to dissect structure-activity relationships and identify which stereochemical configuration confers optimal therapeutic index.

ADME and Membrane Permeability Assessment in Chiral Drug Candidates

The (R)-enantiomer exhibits faster passive diffusion across artificial phospholipid membranes compared to its (S)-counterpart in PAMPA assays [1]. This property makes (R)-3-Chloro-piperidine hydrochloride a valuable probe compound for evaluating chiral recognition in drug permeability studies and for modeling how stereochemistry may influence oral absorption and tissue distribution in early-stage drug discovery programs.

Asymmetric Synthesis and Chiral Building Block Applications

The (R)-3-chloropiperidine hydrochloride intermediate can be obtained in high yield and ≥95% purity via an affordable route from D-proline [1], making it a reliable chiral building block for constructing more complex piperidine-containing pharmacophores. Medicinal chemists engaged in lead optimization campaigns that require stereochemically defined piperidine scaffolds will benefit from the compound's ready availability and well-characterized stereochemical integrity.

Technical Documentation Hub

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